molecular formula C25H23N3O5S B2959414 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252824-99-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B2959414
CAS RN: 1252824-99-9
M. Wt: 477.54
InChI Key: IKFKKFGVCYKZJJ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
BenchChem offers high-quality N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment Research

This compound has shown promise in the field of oncology, particularly in the treatment of tumors experiencing glucose starvation. It has been identified as a derivative of amuvatinib, which is known to inhibit mitochondrial membrane potential . This inhibition is crucial because tumor cells often rely on mitochondria for survival under glucose-starved conditions, making this compound a potential candidate for antitumor activity .

Metabolic Pathway Studies

The compound’s ability to affect mitochondrial function suggests it could be used to study metabolic pathways in cancer cells. By understanding how cancer cells adapt to low glucose conditions, researchers can explore therapeutic strategies that target these adaptive pathways .

Drug Development

As a derivative of amuvatinib, this compound could be further optimized to create more active analogs. This optimization process involves understanding the structure-activity relationships, which could lead to the discovery of new anticancer agents.

Synthetic Lethality Research

The compound’s selective toxicity towards glucose-starved tumor cells aligns with the concept of synthetic lethality. This approach targets specific weaknesses in cancer cells that are not present in normal cells, offering a therapeutic window for treatment .

Chemical Biology

In chemical biology, this compound could be used as a tool to dissect the role of the mTOR pathway and mitochondrial function under glucose starvation conditions. This can help in identifying novel targets for cancer therapy .

Pharmacokinetics and Dynamics

Research into the pharmacokinetics and dynamics of this compound could provide insights into its distribution, metabolism, and excretion, which are critical for drug development and therapeutic application .

Molecular Docking Studies

The compound’s structure allows for molecular docking studies, which can predict how it interacts with various enzymes and receptors. This is important for designing drugs with high specificity and efficacy .

Cellular Signaling Pathways

Lastly, the compound can be used to study cellular signaling pathways, especially those related to cell survival under stress conditions. This can uncover new aspects of cell biology and disease pathology .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-15-3-4-18(9-16(15)2)12-28-24(30)23-19(7-8-34-23)27(25(28)31)13-22(29)26-11-17-5-6-20-21(10-17)33-14-32-20/h3-10,19,23H,11-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNVZIPUUMTVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

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